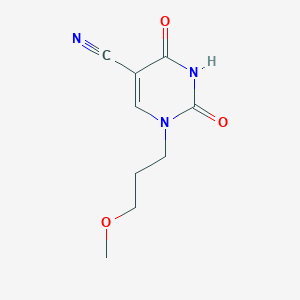

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.205. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

One study discusses the One-Pot Three-Component Synthesis of 1-(α-Aminoalkyl)-2-Naphthols using Nano-Ni-4MSP2 as a catalyst, indicating the compound's role in facilitating complex chemical reactions through novel catalytic processes (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).

Antiviral and Antifungal Activities

Research on Synthesis and Antiprotozoal Activity of novel bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showcases the compound's utility in generating substances with potent biological activities, displaying strong DNA binding affinity and significant in vitro activity against T. b. r. and P. f. (Ismail, Arafa, Wenzler, Brun, Tanious, Wilson, & Boykin, 2008).

Another study outlines the Synthesis and Antifungal Activity of new pyrido[2,3-d]pyrimidines, derived from compounds related to 1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, highlighting its potential in developing antifungal agents (Hanafy, 2011).

Corrosion Inhibition

A study focused on the Inhibition of Copper Corrosion by a new pyrimidine derivative in NaCl solutions demonstrates the compound's effectiveness in protecting metals from corrosion, using electrochemical and computer simulation techniques to analyze its performance (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).

Material Science

In the realm of Material Science , new pyrimidine derivatives have been explored as Efficient Organic Inhibitors on mild steel corrosion in acidic media. The study combines electrochemical analysis, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM) to evaluate the compound's efficacy, offering insights into its protective capabilities and mechanisms (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).

Mécanisme D'action

Target of Action

The compound, also known as Prucalopride , primarily targets the type 4 serotonin (5-HT4) receptors . These receptors play a crucial role in the gastrointestinal (GI) tract, where they stimulate motility and secretion .

Mode of Action

Prucalopride acts as a selective, high affinity 5-HT4 receptor agonist . By binding to these receptors, it enhances the peristaltic reflex and intestinal secretion, which in turn facilitates bowel movements .

Biochemical Pathways

The activation of 5-HT4 receptors by Prucalopride triggers a cascade of biochemical reactions. This leads to the release of additional neurotransmitters, enhancing the contractions of the smooth muscle in the GI tract . The exact biochemical pathways are complex and involve multiple cellular and molecular interactions.

Pharmacokinetics

Prucalopride is administered orally and its dosage is expressed in terms of prucalopride . It is generally well-tolerated and its dosage may vary depending on the patient’s renal function . For patients with severe renal impairment, the dosage is reduced .

Result of Action

The primary result of Prucalopride’s action is the normalization of bowel movements . It effectively treats chronic idiopathic constipation by improving bowel habit and associated symptoms .

Action Environment

The action of Prucalopride can be influenced by various environmental factors. Its efficacy and stability might be affected by factors such as the patient’s overall health, age, and the presence of other medications .

Propriétés

IUPAC Name |

1-(3-methoxypropyl)-2,4-dioxopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-15-4-2-3-12-6-7(5-10)8(13)11-9(12)14/h6H,2-4H2,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTVFHWPTHLGGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C(=O)NC1=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9R,10S,13R,14R,17Z)-17-Ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/no-structure.png)

![3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2984818.png)

![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2984822.png)

![9-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984828.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2984832.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2984833.png)

![3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2984837.png)